1-(3-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride
Description
1-(3-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride (CAS: 952233-12-4) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₇ClF₄N₂ and a molecular weight of 230.59 g/mol . This compound features a phenyl ring substituted with both a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position, forming a sterically and electronically distinct scaffold. Its purity is typically ≥98% in commercial samples .
Properties
Molecular Formula |
C7H7ClF4N2 |
|---|---|
Molecular Weight |
230.59 g/mol |
IUPAC Name |
[3-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-4-2-1-3-5(13-12)6(4)7(9,10)11;/h1-3,13H,12H2;1H |
InChI Key |
STRGHMVGDINWKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 3-fluoro-2-CF₃ substitution in the target compound creates a unique steric profile, distinguishing it from 3-CF₃ (3107-33-3) and 2-CF₃ (3107-34-4) analogs. This substitution pattern may influence the regiochemistry of cyclization reactions .
- Fluorine and CF₃ groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., phenylhydrazine HCl), improving pharmacokinetic properties .
Key Differences :
- The 3-fluoro-2-CF₃ substitution may slow reaction kinetics compared to 3-CF₃ analogs due to increased steric bulk, requiring optimized reflux times or acid catalysts .
- Yields for derivatives of the target compound (e.g., 79–93% in ) are comparable to those of 3-CF₃ analogs, suggesting similar reactivity .
Q & A
Q. What are the standard laboratory synthesis protocols for 1-(3-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-fluoro-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The product is isolated via crystallization, with purity confirmed by techniques like HPLC (>98%) and melting point analysis . Reaction optimization (e.g., molar ratios, temperature) is critical to avoid side products like azo compounds from over-oxidation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹⁹F NMR : To confirm the presence of the hydrazine (-NH-NH₂) moiety and fluorinated groups. The ¹⁹F NMR spectrum typically shows distinct signals for the trifluoromethyl (-CF₃) and fluorine substituents.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1300 cm⁻¹ (C-F stretches) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 255.05) .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using:
- Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
- Elemental Analysis (C, H, N, Cl) to confirm stoichiometry within ±0.3% deviation.
- Karl Fischer Titration for moisture content (<0.5%) .
Q. What are the primary chemical reactions this compound undergoes?
- Oxidation : Forms azo derivatives using H₂O₂ or KMnO₄.
- Reduction : Yields amines via catalytic hydrogenation (e.g., Pd/C, H₂).
- Nucleophilic Substitution : The fluorine or hydrazine group reacts with electrophiles (e.g., alkyl halides) to generate derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, reagent stoichiometry) identifies optimal conditions. For example, using THF as a solvent at 60°C improves hydrazine incorporation by 15% compared to ethanol .
- In-line Analytics : FT-IR or Raman spectroscopy monitors reaction progress in real time, reducing byproduct formation .
Q. What computational methods predict the biological activity of this hydrazine derivative?
- Molecular Docking : Models interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize derivatives for synthesis.
- QSAR Studies : Correlates substituent electronic effects (Hammett σ values) with antimicrobial IC₅₀ data. For example, electron-withdrawing groups like -CF₃ enhance activity against S. aureus .
Q. How do structural modifications influence its biological efficacy?
- Case Study : Replacing the fluorine atom with -OCH₃ reduces lipophilicity (logP from 2.1 to 1.4), decreasing cell membrane penetration and antimicrobial potency.
- SAR Table :
| Substituent | logP | MIC (μg/mL, E. coli) |
|---|---|---|
| -F | 2.1 | 8.2 |
| -Cl | 2.4 | 6.5 |
| -OCH₃ | 1.4 | 32.1 |
| . |
Q. What strategies resolve contradictions in reported biological data?
- Control Experiments : Verify assay conditions (e.g., pH, serum content) that may alter compound stability.
- Meta-analysis : Pool data from multiple studies to identify trends. For instance, discrepancies in cytotoxicity (IC₅₀ 10–50 μM) may arise from cell line variability (e.g., HeLa vs. MCF-7) .
Q. How is this compound used in synthesizing fluorinated heterocycles?
- Example : Condensation with β-ketoesters under acidic conditions yields pyrazole derivatives. Reaction with aldehydes forms hydrazones, precursors to triazoles.
- Mechanistic Insight : The hydrazine group acts as a bidentate nucleophile, enabling regioselective cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
